molecular formula C10H14Cl3NO B3214146 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride CAS No. 1135064-72-0

3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride

Cat. No.: B3214146
CAS No.: 1135064-72-0
M. Wt: 270.6 g/mol
InChI Key: ONGJUKRMRIKCPB-UHFFFAOYSA-N
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Description

3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride ( 1135064-72-0) is a chemical compound with a molecular formula of C 10 H 14 Cl 3 NO and a molecular weight of 270.58-270.59 g/mol . This molecule features a propan-1-ol chain linked to a 3,4-dichlorophenyl ring via a methylamino bridge, presenting as its hydrochloride salt to enhance stability. The compound is identified under the registry number MFCD12913133 . As a benzylamino-propanol derivative, this compound serves as a valuable synthetic intermediate or building block in medicinal chemistry and pharmacological research. Its structure, which incorporates both aromatic chlorine atoms and amino-alcohol functionalities, is frequently explored in the design and synthesis of biologically active molecules. Researchers utilize this compound in the development of novel therapeutic agents, leveraging its potential for molecular interactions. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human, animal, or personal use. Researchers should consult the Safety Data Sheet (SDS) for proper handling protocols, as amino-alcohol compounds can require specific safety precautions . It is typically supplied and stored at room temperature under an inert atmosphere .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-14;/h2-3,6,13-14H,1,4-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGJUKRMRIKCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCCCO)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves the reaction of 3,4-dichlorobenzylamine with epichlorohydrin, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines .

Scientific Research Applications

3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Used in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group plays a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with 3,4-Dichlorophenyl Substitutions

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
  • Structural Features: Shares the 3,4-dichlorophenyl group but incorporates a pyrrolidinyl-ethylamine chain instead of a propanolamine backbone.
  • Functional Relevance : BD 1008 is a sigma receptor ligand with demonstrated neuroprotective and antitumor activity in preclinical studies .
BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
  • Structural Features: Replaces the propanolamine backbone with a dimethylamino-ethylamine chain.
  • Functional Relevance : Acts as a sigma-1 receptor antagonist, with applications in pain management and psychiatric disorders .
  • Key Differences : The tertiary amine in BD 1047 may enhance metabolic stability compared to the secondary amine in the target compound.
Sertraline Hydrochloride
  • Structural Features : Contains a 3,4-dichlorophenyl group fused to a naphthalenamine scaffold.
  • Functional Relevance : A selective serotonin reuptake inhibitor (SSRI) used clinically for depression and anxiety .
  • Key Differences: The rigid tetracyclic structure of sertraline contrasts with the flexible propanolamine chain in the target compound, leading to distinct pharmacological profiles.

Propanolamine-Based Analogues

Propanol, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (CAS 13062-82-3)
  • Structural Features : Substitutes the 3,4-dichlorophenyl group with a 4-hydroxyphenyl moiety.
  • Key Differences : The hydroxyl group at the para position enhances hydrophilicity but reduces lipophilicity compared to the dichlorophenyl group in the target compound.
Venlafaxine Hydrochloride
  • Structural Features : A bicyclic phenethylamine derivative lacking halogen substituents.
  • Functional Relevance: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder .
  • Key Differences : The absence of halogen atoms reduces molecular weight and may alter receptor affinity.

NMR Data for Structural Confirmation

  • Target Compound: No specific NMR data is available in the provided evidence.
  • Analogues: Compound 3 (N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride):
  • ¹H NMR : δ 8.45 (s, 1H, indazole-H), 7.85–7.20 (m, aromatic-H).
  • ¹³C NMR: δ 155.2 (quinoline-C4), 138.5 (dichlorophenyl-C) .
  • Key Insight : The dichlorophenyl group in analogues consistently shows upfield shifts in ¹³C NMR due to electron-withdrawing effects, a trend likely shared by the target compound.

Pharmacological and Commercial Considerations

  • BD 1008/BD 1047 : Retain research interest due to sigma receptor activity, highlighting the importance of the dichlorophenyl group in CNS-targeted molecules .

Biological Activity

3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride is a chemical compound with significant implications in biological research and potential therapeutic applications. Its unique structure, characterized by a dichlorophenyl moiety, plays a crucial role in its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14Cl2N- HCl
  • Molecular Weight : 270.58 g/mol
  • CAS Number : 1135064-72-0

The biological activity of 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride primarily involves its interaction with specific enzymes and receptors. The dichlorophenyl group enhances binding affinity to molecular targets, potentially influencing various biochemical pathways. This compound has been studied for its role in enzyme inhibition and modulation of protein interactions, which may lead to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways
Antiviral ActivityPotential antiviral effects observed in structurally similar compounds
Proteomics ResearchUtilized as a biochemical tool in proteomic studies

Case Study: Antiviral Activity

In a related study, compounds structurally similar to 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride were evaluated for their ability to inhibit enterovirus replication. The results suggested that these compounds could effectively reduce viral load in infected cells, indicating potential for therapeutic development against viral infections .

Applications in Research

This compound is primarily used in proteomics research due to its ability to interact with proteins and influence their functions. It serves as a building block for synthesizing more complex molecules and is investigated for its role in drug synthesis .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 3,4-dichlorobenzylamine with a propanol derivative under reflux in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran). Temperature control (40–60°C) is critical to avoid side reactions like over-alkylation .
  • Step 2 : Hydrochloride salt formation via acidification with concentrated HCl, followed by crystallization in ethanol or diethyl ether.
  • Key validation : Reaction progress is monitored using gas chromatography (GC) or thin-layer chromatography (TLC), and purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy .

Basic: How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Chemical shifts (δ) for the dichlorophenyl group typically appear at 7.2–7.5 ppm (¹H) and 125–135 ppm (¹³C). The aminopropanol backbone shows δ ~3.5 ppm (¹H, hydroxyl proton) and δ 50–60 ppm (¹³C, amine-bearing carbon) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 256.56 (M+H⁺) confirm the molecular formula C₉H₁₂Cl₃NO .
  • X-ray crystallography (if available): Resolves stereochemistry and hydrogen-bonding patterns in the crystal lattice .

Basic: What purification methods are recommended for isolating high-purity samples?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column chromatography : Silica gel with a gradient eluent (e.g., hexane/ethyl acetate) removes unreacted starting materials.
  • HPLC : For analytical-scale purity checks, reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

  • Temperature modulation : Lower temperatures (40–50°C) reduce side reactions during the amine-propanol coupling step .
  • Catalyst screening : Palladium or nickel catalysts may enhance coupling efficiency in hydrogenation steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • DoE (Design of Experiments) : Statistical optimization of variables like stoichiometry, pH, and reaction time maximizes yield .

Advanced: How should conflicting NMR data be resolved during structural analysis?

  • Decoupling experiments : Differentiate overlapping signals (e.g., aromatic protons vs. amine protons) .
  • 2D NMR (COSY, HSQC) : Correlate ¹H-¹³C couplings to assign carbon environments unambiguously .
  • Isotopic labeling : Introduce deuterated analogs to simplify spectral interpretation .
  • Comparative analysis : Cross-reference with published spectra of structurally similar dichlorophenyl derivatives .

Advanced: What strategies are used to investigate the stereochemical outcomes of this compound?

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol to separate enantiomers .
  • Optical rotation : Compare observed values ([α]D) with literature data for (R)- or (S)-configured analogs .
  • X-ray diffraction : Resolve absolute configuration in single crystals .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

Advanced: How can researchers validate the compound’s pharmacological activity in receptor studies?

  • GPCR binding assays : Screen for activity at serotonin or adrenergic receptors using radiolabeled ligands (e.g., [³H]-LSD for 5-HT receptors) .
  • Ion channel modulation : Patch-clamp electrophysiology assesses effects on sodium/potassium channels .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values to quantify potency .
  • Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .

Advanced: What analytical approaches address batch-to-batch variability in purity?

  • Forced degradation studies : Expose samples to heat, light, or acidic/basic conditions to identify degradation products via LC-MS .
  • Elemental analysis : Verify Cl⁻ content matches theoretical values (e.g., 33.1% chlorine by mass) .
  • Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure crystallinity .

Advanced: How can computational methods aid in understanding this compound’s reactivity?

  • DFT (Density Functional Theory) : Predict reaction pathways for amine-propanol coupling and salt formation .
  • Molecular docking : Simulate interactions with biological targets (e.g., serotonin transporters) to rationalize pharmacological data .
  • QSAR (Quantitative Structure-Activity Relationship) : Corrogate substituent effects (e.g., Cl position) with biological activity .

Advanced: What are the best practices for resolving discrepancies in published bioactivity data?

  • Reproducibility protocols : Strictly control assay conditions (e.g., buffer pH, temperature) across labs .
  • Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCRs) .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or methodological biases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride
Reactant of Route 2
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3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride

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